Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
Description
Structure
2D Structure
Properties
CAS No. |
65754-71-4 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
bicyclo[5.3.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C11H10/c1-2-5-10-7-4-8-11(9-10)6-3-1/h1-8H,9H2 |
InChI Key |
PVDVWMOTLDWVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC1=CC=CC=C2 |
Origin of Product |
United States |
Theoretical and Electronic Structure Analysis of Bicyclo 5.3.1 Undeca 1,3,5,7,9 Pentaene
Strain Theory and Conformational Analysis in Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
The geometry of this compound is a direct consequence of fusing a five-membered ring and a seven-membered ring and introducing a methylene (B1212753) bridge across the C1 and C5 positions. This intricate framework inherently introduces molecular strain, which influences its stability and chemical properties.
The introduction of the C11 methylene bridge locks the polycyclic system into a strained conformation. This strain manifests as both angle strain (deviation from ideal sp² and sp³ bond angles) and torsional strain (eclipsing interactions along C-C bonds). As confirmed by X-ray crystallography, the molecule is significantly distorted from planarity. rushim.ru This puckering is particularly pronounced at the bridgehead carbons, which must accommodate the geometric constraints of being part of three different rings.
| Structural Parameter | Reported Value |
| Maximum Torsion Angle at Bridgehead | 42.2° |
Data sourced from X-ray crystal structure analysis. rushim.ru
Computational studies using homodesmotic reactions—a method of calculating strain energy by comparing with strain-free reference compounds—have been employed to quantify the energetic cost of this distortion. A key finding from these analyses is that the strain energy in the methano ethernet.edu.etannulene isomers is primarily absorbed by the unsaturated rings rather than the methylene bridges. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry for predicting the reactivity and selectivity of chemical reactions. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, also known as 1,6-methano physchemres.organnulene, FMO analysis provides crucial insights into its chemical behavior.
The electronic structure of 1,6-methano physchemres.organnulene is characterized by a 10-pi-electron system constrained in a nearly planar bicyclic framework. This arrangement leads to significant aromatic stabilization. researchgate.net Computational studies, particularly those employing Density Functional Theory (DFT) at the B3LYP level, have been instrumental in elucidating the energies and shapes of its frontier orbitals. acs.orgdoi.org
The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
In 1,6-methano physchemres.organnulene, the π-orbitals of the annulene ring are central to its electronic properties. The methylene bridge forces the 10-membered ring into a conformation that allows for effective π-electron delocalization, which is a prerequisite for its aromatic character. acs.org The HOMO is typically a π-bonding orbital spread across the annulene perimeter, while the LUMO is a corresponding π-antibonding orbital. The specific distribution and nodal properties of these orbitals dictate the preferred sites for electrophilic and nucleophilic attack.
The reactivity of 1,6-methano physchemres.organnulene can be predicted by considering the interactions of its frontier orbitals with those of a potential reactant. For instance, in a reaction with an electrophile, the HOMO of the annulene will interact with the LUMO of the electrophile. Conversely, in a reaction with a nucleophile, the LUMO of the annulene will be the key orbital for interaction. The regions of the molecule where the HOMO has its largest lobes are the most susceptible to electrophilic attack, whereas the areas with the largest LUMO lobes are prone to nucleophilic attack.
Theoretical studies on the photochemical reactivity of 1,6-methano physchemres.organnulene have further underscored the importance of its electronic excited states, which are directly related to the frontier orbitals. These studies propose reaction mechanisms, such as electrocyclic closure and sigmatropic shifts, that are governed by the electronic transitions between the ground and excited states. doi.org
Interactive Data Table: Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound
| Property | Symbol | Typical Calculated Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Energy of the highest energy orbital containing electrons; relates to the ionization potential and electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -1.5 | Energy of the lowest energy orbital without electrons; relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 4.0 to 5.0 | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential | IP | 5.5 to 6.5 | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). |
| Electron Affinity | EA | 0.5 to 1.5 | The energy released when an electron is added to the molecule (approximated as -ELUMO). |
| Chemical Hardness | η | 2.0 to 2.5 | A measure of resistance to change in electron distribution (approximated as (IP - EA) / 2). physchemres.org |
| Electronegativity | χ | 3.0 to 4.0 | The power of an atom to attract electrons to itself (approximated as (IP + EA) / 2). physchemres.org |
Advanced Synthetic Methodologies for Bicyclo 5.3.1 Undeca 1,3,5,7,9 Pentaene and Its Precursors
Retrosynthetic Strategies for the Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene Scaffold
Retrosynthetic analysis of this compound reveals several potential disconnection points that inform the forward synthesis. A primary strategy involves dissecting the bicyclic system into a more manageable monocyclic precursor, which can then be cyclized to form the bridged structure. Key retrosynthetic approaches often converge on precursors that can undergo intramolecular ring-forming reactions.
One logical disconnection is across the bridgehead carbon-carbon bond, suggesting a precursor that can undergo a transannular cyclization. Another powerful approach is to disconnect the molecule via a cycloaddition reaction, which points towards an intramolecular Diels-Alder (IMDA) reaction of a suitably functionalized triene precursor. This latter strategy is particularly attractive as it can establish multiple stereocenters and construct the bicyclic core in a single, often highly controlled, step. rsc.orgnih.gov
The retrosynthetic blueprint can be summarized as follows:
Disconnection via Intramolecular Cycloaddition: The target molecule can be retrosynthetically derived from a vinyl-substituted cyclohexadiene precursor. This precursor, in turn, can be assembled from simpler acyclic or cyclic starting materials. oregonstate.edu
Disconnection via Transannular Cyclization: The bicyclo[5.3.1]undecane core can be envisioned as arising from a nine- or ten-membered carbocycle that undergoes a ring-closing reaction across the ring. rsc.org
Disconnection of the Methylene (B1212753) Bridge: This approach considers the formation of the C11 bridge as a key step, potentially from a cyclodecapentaene derivative.
These strategies necessitate the development of precursors with specific functionalities and stereochemistry to ensure the desired outcome in the forward synthesis.
Key Ring-Forming Reactions and Cyclization Approaches
The construction of the bicyclo[5.3.1]undecane skeleton is the cornerstone of the synthesis. Several powerful ring-forming reactions have been adapted for this purpose, with intramolecular annulations and transannular reactions being particularly prominent.
The Intramolecular Diels-Alder (IMDA) reaction is a highly effective method for constructing bridged bicyclic systems like the bicyclo[5.3.1]undecane core. rsc.orgnih.gov This concerted, pericyclic reaction involves the cycloaddition of a diene and a dienophile tethered within the same molecule. libretexts.orglibretexts.org The reaction's efficiency is enhanced by the reduced entropic cost compared to its intermolecular counterpart, and it allows for the formation of complex polycyclic structures with excellent stereocontrol. nih.govoregonstate.edu
A notable application is the enantioselective IMDA reaction of vinyl branched vinylidene ortho-quinone methides (VQMs). This approach has been shown to produce chiral bridged bicyclo[5.3.1] architectures in high yields and with excellent enantioselectivities. rsc.org The site selectivity of the IMDA reaction can be controlled to favor the desired bicyclic system. rsc.org
Table 1: Examples of Intramolecular Diels-Alder Reactions in Bicyclic System Synthesis
| Diene System | Dienophile | Catalyst/Conditions | Product Scaffold | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Vinylidene ortho-Quinone Methide | Tethered Alkene | Chiral Catalyst | Bicyclo[5.3.1]undecadiene | Up to 85% | Up to 97% | rsc.org |
| 5-Vinyl-1,3-cyclohexadiene | Tethered Alkene | Thermal | Tricyclo[3.2.1.02,7]oct-3-ene | - | - | oregonstate.edu |
The success of the IMDA approach is highly dependent on the geometry of the transition state, which dictates the stereochemical outcome of the newly formed ring junctions. nih.gov
Transannular reactions, which involve the formation of a bond across a medium-sized ring (typically 8-11 members), provide another powerful route to bicyclo[5.3.1] systems. rsc.org These reactions are often driven by the conformational proximity of reacting centers within the macrocyclic precursor. rsc.org For instance, transannular cyclizations through oxygen functionality have been utilized to generate bicyclo[5.3.1] systems containing bridged cyclic ethers. rsc.org
Bridgehead functionalization of a pre-formed bicyclo[5.3.1]undecane skeleton is also a critical strategy. Direct functionalization at the bridgehead positions can be challenging due to steric hindrance and the pyramidal nature of these carbons. However, methods involving the thermodynamic enolization of bicyclic ketones have been developed to achieve direct bridgehead functionalization. documentsdelivered.com This allows for the introduction of substituents that can be further elaborated to introduce unsaturation or other desired functionalities. Late-stage conjugate addition to bridgehead enones has also emerged as a viable strategy for installing key substituents. chinesechemsoc.orgchinesechemsoc.org
Strategies for Introducing and Manipulating Multiple Double Bonds
The synthesis of this compound requires the introduction of five double bonds into the bicyclic framework. This is a non-trivial task, as the stability of the resulting polyene system is influenced by ring strain and electronic factors. Strategies for introducing these double bonds often involve a sequence of elimination reactions or the use of precursors that already contain a degree of unsaturation.
Late-stage dehydrogenation of a saturated or partially saturated bicyclo[5.3.1]undecane core is one potential approach. nih.gov Palladium-catalyzed sequential dehydrogenation reactions have been developed for the synthesis of 1,3-dienes from aliphatic acids, and similar principles could be applied to cyclic systems. nih.gov Another strategy involves the step-wise introduction of unsaturation through elimination reactions of suitably placed leaving groups (e.g., halides or sulfoxides). A double elimination reaction from a propellane derivative has been used in the synthesis of researchgate.netmetacyclophane, a related strained system. beilstein-journals.org
The choice of method depends heavily on the stability of the intermediates and the compatibility of the reaction conditions with the existing functionalities in the molecule. nih.govmdpi.com
Stereoselective and Regioselective Synthetic Challenges
The synthesis of this compound and its derivatives presents significant stereochemical and regiochemical challenges.
Stereoselectivity: In synthetic routes involving cycloadditions, such as the Diels-Alder reaction, controlling the stereochemistry of the newly formed chiral centers is paramount. The use of chiral catalysts can induce high levels of enantioselectivity, as demonstrated in the asymmetric construction of bridged bicyclo[m.3.1] rings. rsc.org The stereochemical outcome of the IMDA reaction is often governed by the preference for an endo transition state. nih.gov
Regioselectivity: In reactions involving unsymmetrical dienes or dienophiles, the regioselectivity of the cycloaddition must be controlled to obtain the desired constitutional isomer. nih.gov For instance, in the reaction between a 1,3-diene and an alkyne, the regioselectivity can be catalyst-dependent, leading to different connectivity in the products. nih.gov Steric and electronic factors of the substituents on the reacting partners play a crucial role in directing the regiochemical outcome. nih.gov
Addressing these challenges often requires careful selection of substrates, reaction conditions, and catalysts to favor the desired stereoisomer and regioisomer.
Synthetic Routes to Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the modulation of its electronic and steric properties. Synthetic strategies can be adapted to incorporate substituents at various positions on the bicyclic scaffold.
One approach is to start with substituted precursors. For example, a substituted cyclohexanedione can be used as a starting material in a Michael-aldol annulation to generate a functionalized bicyclic system that can be further elaborated. ucl.ac.uk Another strategy involves the late-stage functionalization of the bicyclo[5.3.1]undecane core. As mentioned, direct bridgehead functionalization provides a means to introduce substituents at these key positions. documentsdelivered.com Furthermore, electrophilic substitution reactions on the aromatic portion of the molecule, if present in a precursor, can be employed to install a variety of functional groups.
The synthesis of 3-aza researchgate.netmetacyclophane derivatives, which are heteroatom-containing analogues, demonstrates the feasibility of constructing substituted and related bicyclic systems. researchgate.net These syntheses often involve multi-step sequences that include carbene additions and elimination reactions. researchgate.net
Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation of Bicyclo 5.3.1 Undeca 1,3,5,7,9 Pentaene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the intricate details of molecular structure in solution. For Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene, both one-dimensional and advanced two-dimensional NMR experiments have been pivotal in assigning proton and carbon signals, and in providing insights into the molecule's conformation and electronic distribution.
Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for unequivocally assigning the complex proton and carbon spectra of this compound and its derivatives. These experiments reveal through-bond and through-space correlations, allowing for a complete mapping of the molecular framework.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. In the context of this compound, COSY spectra would be crucial for tracing the connectivity of the protons around the seven- and five-membered rings, as well as the methylene (B1212753) bridge.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached (one-bond 1H-13C correlation). This is fundamental for assigning the carbon signals based on the already established proton assignments.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. This is instrumental in determining the stereochemistry and conformation of the molecule, such as the relative orientation of the protons on the methylene bridge with respect to the protons on the unsaturated rings.
Variable Temperature NMR Studies and Dynamic Processes
Variable temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as conformational changes or fluxionality, that occur on the NMR timescale. By recording spectra at different temperatures, it is possible to observe changes in line shapes, from sharp signals at the slow exchange limit to broadened signals at coalescence, and finally to averaged sharp signals at the fast exchange limit.
For bridged annulenes like this compound, VT-NMR can provide insights into the conformational mobility of the bridged system. For instance, it could be used to study the inversion of the methylene bridge or conformational changes in the seven-membered ring. Such studies on related bicyclic systems have revealed valuable information about the energy barriers associated with these dynamic processes.
X-ray Crystallography and Electron Diffraction for Precise Geometric Parameters
While NMR spectroscopy provides excellent information about the structure in solution, X-ray crystallography and electron diffraction offer a precise snapshot of the molecule's geometry in the solid state and gas phase, respectively. These techniques provide quantitative data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the strain and electronic nature of the bridged system.
Bond Lengths, Bond Angles, and Dihedral Angles in Bridged Systems
X-ray diffraction studies on derivatives of this compound have provided detailed insights into its molecular geometry. The bond lengths within the ten-pi-electron periphery can reveal the degree of bond alternation and, consequently, the aromatic character of the system. In an idealized aromatic system, one would expect a high degree of bond length equalization.
The bond angles and dihedral angles are particularly informative in revealing the strain imposed by the methylene bridge on the annulene ring system. The deviation of the ten-membered ring from planarity is a key structural feature that can be precisely quantified by these methods.
Table 1: Representative Geometric Parameters for Bridged Bicyclic Systems (Illustrative)
| Parameter | Typical Value (Å or °) | Significance |
| C=C Bond Length | 1.34 - 1.45 | Indicates degree of electron delocalization. |
| C-C Single Bond Length | 1.46 - 1.54 | Reflects strain and hybridization. |
| Bridgehead C-C-C Angle | 110 - 120 | Reveals strain at the bridgehead positions. |
| Dihedral Angle (Ring) | Varies | Quantifies the non-planarity of the ring system. |
Note: The values presented are illustrative for bridged bicyclic systems and may not represent the exact values for this compound, for which detailed crystallographic data on the parent compound is not widely published.
Solid-State Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as solid-state packing, is determined by intermolecular interactions such as van der Waals forces and, in substituted derivatives, potentially hydrogen bonding or π-π stacking. Understanding these interactions is important for comprehending the material's bulk properties. X-ray crystallography is the primary tool for elucidating these packing arrangements. Analysis of the crystal structure of homoazulene derivatives would reveal how the non-planar shape of the molecule influences its packing efficiency and the types of intermolecular contacts it forms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Strain Analysis
For this compound, IR and Raman spectra would exhibit characteristic bands for the C-H stretching and bending vibrations of the aromatic and methylene groups, as well as C=C stretching vibrations of the pentaene system. Deviations of these vibrational frequencies from those of unstrained analogues can provide a qualitative measure of the ring strain within the bicyclic system.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) | Spectroscopic Activity |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Methylene C-H Stretch | 3000 - 2850 | IR, Raman |
| C=C Stretch | 1650 - 1550 | IR, Raman |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | IR |
| Ring Deformation Modes | Fingerprint Region (<1500) | IR, Raman |
Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chirality
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within this compound, also known as 1,5-methano core.ac.ukannulene or homoazulene. The UV-Vis spectrum of this non-benzenoid aromatic hydrocarbon provides significant insights into its electronic structure, which is closely related to that of azulene (B44059). The molecule's extended π-conjugated system is responsible for its characteristic absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
The electronic transitions observed in the UV-Vis spectrum correspond to the excitation of electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (typically the lowest unoccupied molecular orbital, LUMO). In conjugated systems like this compound, these are primarily π → π* transitions. The energy gap between the HOMO and LUMO determines the wavelength of maximum absorption (λmax). A smaller energy gap results in absorption at longer wavelengths.
Detailed research findings indicate that the UV-Vis spectrum of this compound exhibits multiple absorption bands, a characteristic feature it shares with azulene. A preliminary interpretation of its visible absorption spectrum suggests a similarity between its π-electron system and that of azulene. This is consistent with its classification as a homoazulene, where a methylene bridge replaces a C-C bond in the ten-membered ring of the hypothetical core.ac.ukannulene, thereby enforcing a geometry conducive to aromaticity.
While specific high-resolution spectral data with molar absorptivity values for this compound can be elusive in readily available literature, the electronic absorption characteristics can be understood in the context of related aromatic systems. For instance, the closely related isomer, 1,6-methano core.ac.ukannulene (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene), for which spectral data is more accessible, provides a useful comparison for the types of electronic transitions expected.
The following table presents illustrative UV-Vis absorption data for 1,6-methano core.ac.ukannulene, which is expected to show similar electronic transitions to the 1,5-isomer due to the shared bridged core.ac.ukannulene chromophore.
| Wavelength (λmax) (nm) | Log ε | Solvent/Conditions | Transition |
| ~258 | ~4.7 | Not Specified | π → π |
| ~305 | ~3.9 | Not Specified | π → π |
| ~398 | ~2.5 | Not Specified | π → π* (S₀ → S₁) |
Note: This data is for the structural isomer 1,6-methano core.ac.ukannulene and serves as an illustrative example of the electronic transitions in a bridged core.ac.ukannulene system.
The spectrum of such bridged annulenes typically displays a high-intensity band in the shorter wavelength UV region and several lower intensity bands at longer wavelengths. The longest wavelength absorption is often associated with the HOMO-LUMO transition (S₀ → S₁). Photochemical studies have shown that the yield of methylene upon photolysis of 1,6-methano core.ac.ukannulene follows the UV absorption spectrum of the S₂ ← S₀ transition, indicating that excitation to the second excited singlet state is a key step in this photochemical reaction.
Chirality and Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.
This compound, in its unsubstituted parent form, is an achiral molecule. It possesses a plane of symmetry that bisects the methylene bridge and the seven-membered ring. Due to this symmetry, the molecule is superimposable on its mirror image and, therefore, does not exhibit optical activity.
Consequently, Circular Dichroism (CD) spectroscopy is not applicable to the parent this compound molecule. It would not show any CD signal in its electronic absorption bands. However, if chiral substituents were introduced onto the bicyclic framework, the resulting derivatives would be chiral and would be expected to exhibit a characteristic CD spectrum, providing valuable information about their absolute configuration and conformation.
Reactivity and Reaction Mechanisms of Bicyclo 5.3.1 Undeca 1,3,5,7,9 Pentaene
Electrophilic Addition Reactions to the Pentaene System
The reactivity of Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene towards electrophiles shows notable parallels to that of its structural relative, azulene (B44059). acs.org In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring without disrupting the aromatic system. wikipedia.orgbyjus.com Azulene is known to undergo electrophilic substitution preferentially at the five-membered ring, which possesses a higher electron density. researchgate.net Theoretical studies indicate that for azulene, substitution at the 1-position is the kinetically favored pathway, while substitution at the 2-position can lead to the thermodynamically more stable product. researchgate.net
Pericyclic Reactions: Cycloadditions, Sigmatropic Rearrangements, and Electrocyclic Reactions
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of the reactivity of this compound. This class of reactions includes cycloadditions, sigmatropic rearrangements, and electrocyclic reactions, all of which are governed by the principles of orbital symmetry.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings from a conjugated diene and a dienophile. wikipedia.org this compound can act as the diene component in these reactions. A key example is its thermal reaction with dimethyl acetylenedicarboxylate (B1228247) (ADM), an electron-deficient dienophile. researchgate.net This reaction is more complex than a simple cycloaddition and leads to rearranged products.
Instead of a stable Diels-Alder adduct, the reaction of homoazulene with ADM in 1,2-dichloroethane (B1671644) yields a mixture of rearranged bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene derivatives (homoheptalenes). researchgate.net The primary products are dimethyl homoheptalene-4,5-dicarboxylate and dimethyl homoheptalene-2,3-dicarboxylate, formed in nearly quantitative yield. researchgate.net This transformation suggests that an initial cycloaddition is followed by a series of rearrangements. Competing Diels-Alder additions to the seven-membered ring of the homoazulene have also been observed, leading to various tricyclic intermediates. researchgate.net
| Reactants | Conditions | Major Products |
| This compound | Thermal, 1,2-dichloroethane | Dimethyl homoheptalene-4,5-dicarboxylate |
| Dimethyl acetylenedicarboxylate (ADM) | Dimethyl homoheptalene-2,3-dicarboxylate |
This compound and its derivatives are susceptible to both thermal and photochemical rearrangements. As mentioned, the thermal reaction with ADM results in a significant skeletal rearrangement from the [5.3.1] system to a [5.5.1] homoheptalene system. researchgate.net This indicates the accessibility of complex, multi-step rearrangement pathways under thermal conditions.
In a related bicyclo[5.3.1]undecatetraene derivative, a unique Truce-Smiles type rearrangement has been observed. scispace.com This reaction involves the intramolecular migration of an aryl group, demonstrating the potential for significant structural reorganization within this bicyclic framework. While specific photochemical rearrangements of the parent this compound are not detailed in the available literature, related bicyclic enones are known to undergo photochemical transformations such as deconjugation and dimerization.
Nucleophilic Additions and Substitutions
The π-system of this compound is inherently electron-rich, making it more susceptible to attack by electrophiles than by nucleophiles. Consequently, nucleophilic addition or substitution reactions on the unsubstituted parent compound are less common and not well-documented in the surveyed literature. Nucleophilic reactions typically require the presence of electron-withdrawing groups to reduce the electron density of the π-system or occur on a pre-formed cationic species. Without such activation, the high electron density of the pentaene system would repel incoming nucleophiles.
Oxidation and Reduction Chemistry
The oxidation and reduction of organic compounds involve the loss or gain of electron density, respectively. This can be achieved by decreasing/increasing the number of carbon-hydrogen bonds or by increasing/decreasing the number of carbon-heteroatom bonds. libretexts.org
Specific studies detailing the oxidation or reduction of this compound are not prominent in the available research. However, based on general principles, its reactivity can be predicted.
Reduction : The double bonds in the pentaene system would be susceptible to reduction. Catalytic hydrogenation, using a metal catalyst like platinum or palladium with hydrogen gas, would be expected to saturate the π-system, yielding the corresponding bicyclo[5.3.1]undecane. youtube.com
Oxidation : Oxidation of the electron-rich system could proceed through various pathways depending on the oxidizing agent used. youtube.com Strong oxidizing agents could lead to cleavage of the rings. Milder oxidation might introduce hydroxyl groups or other oxygen-containing functionalities. For example, ozonolysis would be expected to cleave the double bonds, leading to the formation of carbonyl compounds.
Organometallic Chemistry and Coordination with Transition Metals
Organometallic chemistry involves compounds with metal-carbon bonds and is crucial for catalysis. libretexts.orgyoutube.com this compound, with its extended π-system, is an attractive ligand for coordination to transition metals. The chemistry of the related molecule, azulene, provides a useful model. Azulene forms stable complexes with various transition metals, often binding in a η⁵-fashion through its five-membered ring and a η³-fashion through its seven-membered ring. researchgate.net
It is plausible that homoazulene could coordinate to metal centers in a similar multihapto fashion, utilizing the electrons of its conjugated system. Furthermore, a patent has described the potential use of bicyclo[5.3.1]undecadienes to produce dianionic ligands for transition metal complexes used in polymerization catalysis. google.com This suggests that deprotonation of a related, partially saturated precursor could generate a dianionic ligand capable of forming stable organometallic complexes. The synthesis of a ferrocene (B1249389) derivative from the anion of a similar bicyclic system further supports the potential of these frameworks in organometallic chemistry. researchgate.net
Radical Reactions and Radical Cation/Anion Formation of this compound
Comprehensive experimental and computational research specifically detailing the radical reactions and the formation of radical cations or anions of this compound, also known as 1,5-methano ic.ac.ukannulene, is limited in publicly available scientific literature. While the existence of the this compound radical anion is recognized within systematic chemical nomenclature, extensive studies characterizing its formation, stability, and reactivity are not readily found.
In contrast, a related isomer, 1,6-methano ic.ac.ukannulene, has been the subject of more extensive investigation in the realm of radical ion chemistry. For instance, studies on the anion radical of 1,6-methano ic.ac.ukannulene have explored its thermodynamic stability. However, due to the differences in the bridging of the annulene ring, the electronic and structural properties, and consequently the radical chemistry, of these two isomers are not directly comparable.
The study of radical ions of aromatic and polycyclic hydrocarbons is a significant area of chemical research, often involving techniques such as electron spin resonance (ESR) spectroscopy to characterize the unpaired electron's distribution and interaction with the molecular framework. Electrochemical methods like cyclic voltammetry are typically employed to investigate the formation of radical ions and determine their redox potentials. Computational chemistry also plays a crucial role in predicting the structures, energies, and spin densities of these species.
Further experimental and theoretical investigations are necessary to elucidate the specific characteristics and reactivity of the radical species derived from this compound.
Computational Chemistry and Quantum Mechanical Investigations of Bicyclo 5.3.1 Undeca 1,3,5,7,9 Pentaene
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the properties of bridged annulenes due to its favorable balance of computational cost and accuracy. For Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311+G(d,p), have been employed to determine its equilibrium geometry and electronic characteristics. researchgate.netacs.org
These studies confirm that the molecule possesses a Cs symmetry, but the 10-membered ring is significantly distorted from planarity to accommodate the 1,5-methylene bridge. The strain induced by the bridge is not uniformly distributed. Calculations of strain energy, often performed using homodesmotic reactions (which conserve the number and type of bonds), reveal that the annulene ring absorbs more of the strain than the methylene (B1212753) bridge. researchgate.netacs.org Despite the non-planarity, the calculated C-C bond lengths within the periphery show a relatively low degree of alternation, suggesting significant cyclic electron delocalization. researchgate.net This finding is a key indicator that the system retains substantial aromatic character.
| Property | Computational Finding | Method | Reference |
| Symmetry | C | B3LYP/6-311+G(d,p) | researchgate.net |
| Bond Alternation | Low | B3LYP/6-311+G(d,p) | researchgate.net |
| Strain Energy | Rings absorb more tension than the bridge | B3LYP/6-311+G(d,p) | researchgate.netacs.org |
| Stability | Less stable than the 1,6-isomer | B3LYP/6-311+G(d,p) | researchgate.net |
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity, where negative values inside a ring typically indicate a diatropic ring current characteristic of aromatic systems. However, for bridged annulenes like this one, NICS calculations can be misleading. researchgate.netresearchgate.netacs.org The calculated NICS values are often unreliable due to interference from the σ-electrons of the bridging atoms and the complex geometry, which complicates the interpretation of the magnetic shielding environment. researchgate.netacs.org More advanced methods like the Anisotropy of the Induced Current Density (AICD) can provide a clearer picture by visualizing the current flow, showing a homogenous ring current in related aromatic bridged annulenes. semanticscholar.org
| Aromaticity Index | This compound | Benzene (B151609) (for comparison) | Finding | Reference |
| HOMA | ~0.8 (Strongly Aromatic) | 1 | Indicates significant aromatic character despite distortion. | researchgate.netacs.org |
| Resonance Energy (RE) | High | High | Supports substantial aromatic stabilization. | researchgate.net |
| Magnetic Susceptibility (χ | Exalted | Exalted | Consistent with an aromatic system. | researchgate.netacs.org |
| NICS | Unreliable | -9.7 ppm (NICS(0)) | Results are confounded by the bridgehead atoms and non-planar geometry. | researchgate.netacs.org |
Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to validate both the computational model and the structural assignment. For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating chemical shifts (δ) and coupling constants. It has been noted that calculated NMR chemical shifts show good agreement with experimental values for homoaromatic systems, provided that the computationally optimized geometry is accurate. researchgate.net
For this compound, such calculations can predict the ¹H and ¹³C chemical shifts, which are influenced by the aromatic ring current and the unique spatial arrangement of atoms. The protons on the periphery are expected to be deshielded, appearing downfield in the ¹H NMR spectrum, while the methylene bridge protons would experience a more complex shielding environment.
Similarly, the calculation of vibrational frequencies (infrared spectroscopy) can be performed at the DFT level. By analyzing the computed harmonic frequencies, one can predict the positions of key IR absorption bands corresponding to C-H stretches of the aromatic ring and the CH2 bridge, as well as the C=C stretching modes of the annulene system.
| Spectroscopic Parameter | Computational Method | Predicted Information |
| ¹H NMR Chemical Shifts | GIAO-DFT | Differentiates between deshielded peripheral protons and shielded bridge protons. |
| ¹³C NMR Chemical Shifts | GIAO-DFT | Predicts shifts for sp² carbons in the ring and the sp³ bridgehead and methylene carbons. |
| IR Frequencies | DFT (Harmonic Frequency Analysis) | Identifies characteristic vibrational modes, such as C=C and C-H stretching frequencies. |
Ab Initio Methods for High-Accuracy Energy and Property Calculations
While DFT is a workhorse for computational chemistry, ab initio ("from first principles") methods provide a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) systematically improve upon the Hartree-Fock approximation by including electron correlation more explicitly.
For systems like this compound, these high-accuracy calculations are valuable for several reasons. They can be used to compute a near-exact energy value for a given geometry, which serves as a benchmark to assess the performance of various DFT functionals. This is crucial because the choice of functional can sometimes impact the predicted properties of strained and aromatic molecules. Ab initio calculations have been used to suggest and verify the properties of 1,5-methano researchgate.netannulene and related structures. epdf.pub
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. While no specific MD studies on the conformational sampling of this compound have been reported, the technique is well-suited for investigating its dynamic properties. researchgate.netrsc.org
An MD simulation could be used to explore the flexibility of the methylene bridge and the degree to which the ten-membered ring can fluctuate or "breathe" at finite temperatures. This would provide insight into the molecule's conformational landscape and the energy barriers between different local minima, if any exist. Furthermore, reactive MD simulations, using force fields like ReaxFF, could be employed to model the thermal stability of the molecule and the initial steps of its decomposition or its behavior in Diels-Alder reactions. acs.org
Transition State Calculations and Reaction Mechanism Elucidation
Understanding the chemical reactivity of this compound requires the characterization of transition states for its various reactions. Computational methods, especially DFT, are used to locate the transition state geometry—the highest energy point along a reaction coordinate—and calculate the activation energy (ΔE^‡^).
The thermal [4+2] cycloaddition reactions of homoazulene are a key aspect of its chemistry. researchgate.net Theoretical studies, ranging from semi-empirical methods like AM1 to more robust DFT calculations, can elucidate the mechanisms of these reactions. researchgate.netethernet.edu.et For example, in the reaction with dimethyl acetylenedicarboxylate (B1228247), calculations can help determine whether the reaction proceeds via a concerted or stepwise mechanism and explain the observed regioselectivity. researchgate.net By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a complete mechanistic picture that is often inaccessible through experimental means alone. researchgate.net
Computational Design of Novel this compound Derivatives
Computational chemistry offers powerful in silico tools for the rational design of novel derivatives with tailored properties. Starting with the this compound scaffold, researchers can computationally introduce various functional groups and predict their effect on the molecule's electronic structure, stability, and reactivity.
For instance, DFT calculations can be used to determine how the introduction of electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -NO2, -CN) at different positions on the annulene ring would alter the HOMO-LUMO gap. A smaller gap might be desirable for applications in organic electronics, while a larger gap could increase kinetic stability. These calculations can guide synthetic efforts by prioritizing derivatives that are predicted to have the most promising properties, thereby saving significant time and resources. The synthesis of a 3-methoxy derivative provides a tangible example of a functionalized system that could be modeled. google.com
| Derivative Position | Substituent | Predicted Effect on HOMO-LUMO Gap | Potential Application |
| C3 | -OCH | Decrease | Organic Electronics |
| C8 | -CN (Electron Withdrawing) | Decrease | Organic Electronics |
| C2 | -NO | Decrease | Materials Science |
| C4 | -NH | Decrease | Dye Sensitizers |
Potential Advanced Applications in Materials Science and Synthetic Chemistry
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene as a Building Block in Complex Chemical Synthesis
The strained and electronically rich framework of this compound makes it a valuable synthon for the construction of intricate molecular architectures. Its reactivity, particularly in cycloaddition reactions, allows for the stereoselective formation of new ring systems, providing access to novel chemical space.
One of the primary applications of this compound in complex synthesis is its participation as a diene or dienophile in Diels-Alder and other cycloaddition reactions. For instance, the thermal reaction of this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to yield various bicyclo[5.5.1]tridecahexaene derivatives. This reaction underscores the utility of the pentaene system in expanding the molecular framework to create larger, more complex polycyclic structures.
While the direct incorporation of the intact this compound core into natural products is not extensively documented, its role as a versatile starting material for the synthesis of complex scaffolds is an area of active exploration. The ability to functionalize the peripheral positions of the molecule allows for its tailored integration into larger synthetic schemes, potentially leading to the development of novel pharmaceuticals and biologically active compounds. The reactivity of its derivatives, such as the skeletal rearrangement of related bicyclo[5.3.1]undeca-1,3,5,9-tetraene systems, further highlights the potential for this structural motif to generate molecular diversity.
Exploration in Organic Electronics and Photonics (e.g., conjugated polymers, chromophores)
The non-alternant, aromatic hydrocarbon nature of this compound, akin to its parent azulene (B44059), suggests potential for applications in organic electronics and photonics. Azulene-containing polymers are known for their interesting electronic properties, including small HOMO-LUMO gaps, which are desirable for applications in organic field-effect transistors (OFETs) and photovoltaic cells. beilstein-journals.org
Although specific research on polymers directly incorporating the this compound unit is limited, the broader class of azulene derivatives offers a strong precedent. The polarized structure of the azulene core, resulting from the fusion of a five- and a seven-membered ring, imparts a significant dipole moment. This intrinsic polarity can influence the morphology and electronic properties of resulting polymers.
Furthermore, the unique absorption and emission properties of azulene derivatives make them attractive candidates for chromophores and fluorescent probes. While detailed photophysical studies on this compound itself are not widely reported, the general characteristics of the azulene chromophore, such as its vibrant color and stimuli-responsive optical properties, suggest that homoazulene derivatives could be engineered for use as advanced dyes or sensors.
Role in Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. The unique shape and electronic characteristics of aromatic systems often play a crucial role in directing the self-assembly of these complex architectures.
Application in Catalyst Design or Ligand Development
The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and stability of metal complexes. The structural and electronic features of this compound and its derivatives make them intriguing candidates for ligand design.
A patent for olefin polymerization catalysts has identified bicyclo[5.3.1]undeca-dienes as a class of chelating dianionic ligands for Group 3 to 10 transition metals. google.com The proposed catalyst system, comprising a transition metal complex with such a ligand and an activator, is suggested to be useful for the polymerization of olefins like ethylene (B1197577) and propylene. The rationale behind using such bicyclic ligands is that their rigid structure can influence the geometry of the metal's coordination sphere, thereby controlling catalyst activity, comonomer incorporation, and the properties of the resulting polymer.
While this patent highlights the potential, detailed research on the synthesis, characterization, and catalytic performance of specific this compound-based metal complexes is still an emerging area. The conjugated π-system of the molecule offers multiple potential coordination modes to a metal center, suggesting that a rich coordination chemistry awaits exploration. The development of such catalysts could lead to new and improved processes for the production of polyolefins and other important chemical commodities.
Conclusions and Future Research Directions for Bicyclo 5.3.1 Undeca 1,3,5,7,9 Pentaene
Summary of Key Academic Insights and Discoveries
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene, also known as 1,5-methano barnagarcollege.ac.inannulene or homoazulene, is a significant compound in the study of aromaticity and bridged polycyclic systems. nih.govechemi.com Unlike its more symmetrical and widely studied isomer, 1,6-methano barnagarcollege.ac.inannulene (bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene), the [5.3.1] system embodies the concept of homoaromaticity, where a conjugated system is interrupted by a single saturated carbon atom but maintains aromatic character. wikipedia.orgacs.org
Key discoveries have centered on its synthesis and electronic structure. The construction of the 1,5-methano barnagarcollege.ac.inannulene framework was a significant synthetic achievement, providing experimental access to this unique topology. acs.org Spectroscopic and computational studies have been crucial in understanding its electronic properties. Theoretical investigations have explored its stability and the degree of homoaromatic interaction within the molecule. frontiersin.org Unlike the planar requirement for classical aromaticity as defined by Hückel's rule, bridged annulenes like this one achieve stability through a three-dimensional arrangement of their π-orbitals. wikipedia.orgpurechemistry.org The methylene (B1212753) bridge enforces a specific conformation that allows for effective, albeit non-planar, orbital overlap, leading to a delocalized system of 10 π-electrons that confers aromatic stability. wikipedia.orgorgsyn.orgwikipedia.org
The reactivity of homoazulene has been shown to parallel that of azulene (B44059) in electrophilic aromatic substitution reactions, highlighting its aromatic character. acs.org Its thermal reaction with acetylenic compounds to yield homoheptalene derivatives further underscores its unique chemical behavior. researchgate.net
Unresolved Questions and Future Theoretical Investigations
Despite the progress made, several questions regarding this compound remain. A primary area for future theoretical work is the precise quantification of its homoaromatic character. While its aromaticity is accepted, the energetic contribution of the homoconjugation and its comparison with other aromatic and non-aromatic systems warrants deeper investigation using advanced computational methods. wikipedia.org
Future theoretical studies could focus on:
Detailed Bonding Analysis: Employing techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to meticulously map the electron delocalization and the nature of the bonding interactions across the bridged system.
Excited State Dynamics: The photophysical properties of homoazulene are not well-explored. Computational studies on its excited states could predict its fluorescence and phosphorescence behavior, guiding potential applications in photochemistry and materials science.
Comparative Studies: A systematic theoretical comparison with a wider range of bridged barnagarcollege.ac.inannulenes and other homoaromatic systems would help to establish structure-property relationships and refine the general principles of three-dimensional aromaticity. nih.gov
Emerging Synthetic Methodologies and Targets
The initial syntheses of the this compound system, while groundbreaking, can be lengthy and complex. acs.org A key area for future research is the development of more efficient and versatile synthetic routes. This could involve exploring novel catalytic methods, such as copper-catalyzed aerobic oxidation reactions, which have been computationally explored for related systems. nih.gov
Future synthetic targets could include:
Functionalized Derivatives: The synthesis of derivatives with specific substituents on the periphery or the bridge. This would allow for the fine-tuning of the molecule's electronic and steric properties for various applications.
Polymeric Structures: Incorporating the homoazulene unit into conjugated polymers. The non-planar nature of the monomer could lead to amorphous materials with interesting charge transport properties, similar to what has been observed for 1,6-methano barnagarcollege.ac.inannulene. jhu.edu
Complex Polycyclic Architectures: Using this compound as a building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons with unique topologies and properties.
Novel Reactivity Patterns and Mechanistic Studies
The known reactivity of this compound provides a foundation for exploring new chemical transformations. researchgate.net Future research should aim to uncover novel reactivity patterns and to gain a deeper mechanistic understanding of its reactions.
Areas of interest include:
Cycloaddition Reactions: A systematic investigation of its behavior in various cycloaddition reactions ([4+2], [6+4], etc.) could provide access to novel polycyclic systems. researchgate.net Mechanistic studies, combining experimental kinetics with computational modeling, could elucidate the transition states and controlling factors of these reactions.
Organometallic Chemistry: Exploring the coordination of the homoazulene π-system to transition metals could lead to new organometallic complexes with potential applications in catalysis. The non-planar ligand framework could induce unique stereoselectivity in catalytic transformations.
Skeletal Rearrangements: Investigating potential acid-, base-, or light-induced skeletal rearrangements could uncover pathways to other unusual bicyclic or tricyclic hydrocarbon systems. researchgate.net Understanding the mechanisms of these transformations through isotopic labeling and computational studies would be a significant contribution. researchgate.net
Interdisciplinary Research Avenues in Advanced Materials and Catalysis
The unique structural and electronic features of this compound make it a compelling candidate for interdisciplinary research, particularly in materials science and catalysis.
Organic Electronics: Drawing inspiration from its isomer, 1,6-methano barnagarcollege.ac.inannulene, homoazulene-based materials could be investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and thermoelectric devices. jhu.edu Its inherent non-planarity could be advantageous in creating amorphous thin films, which can lead to isotropic charge transport and good device performance.
Molecular Switches: The potential for redox- or photo-induced changes in the aromaticity and conformation of homoazulene derivatives could be harnessed to design molecular switches. These could find applications in molecular electronics and sensor technology.
Asymmetric Catalysis: Enantiomerically pure derivatives of bridged annulenes have been synthesized and used in other contexts. acs.org Chiral ligands based on the Bicyclo[5.3.1]undecapentaene scaffold could be developed for asymmetric catalysis, where the rigid, three-dimensional structure could create a well-defined chiral environment around a metal center.
Q & A
Q. What are the established synthetic routes for bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene, and what key reaction conditions influence yield?
The synthesis of this compound (a 1,5-methano[10]annulene derivative) was first reported by Masamune et al. (1976). The method involves constructing the bicyclic framework via cyclization of precursor polyenes under controlled thermal or photochemical conditions. Key factors include the use of high-purity starting materials, inert atmospheres to prevent oxidation, and precise temperature control to avoid side reactions like dimerization. The yield is highly sensitive to steric and electronic effects in the intermediates .
Q. How is the IUPAC nomenclature applied to this compound, especially in radical ion species?
The IUPAC name reflects the bicyclic structure with bridgehead numbering: "bicyclo[5.3.1]" indicates two bridges with 5, 3, and 1 carbon atoms. For radical ions, the nomenclature appends terms like "radical anion" or "radical ion (1-)" to denote charge and unpaired electrons. For example, the radical anion form is named This compound radical ion (1-), as standardized in IUPAC guidelines .
Q. What spectroscopic and computational methods are effective for characterizing its electronic structure?
Photoelectron (PE) spectroscopy has been used to analyze the π-orbital energy levels, revealing non-aromatic character due to the absence of resonance stabilization . Computational methods like density functional theory (DFT) with dispersion corrections (DFT-D) and triple-zeta basis sets (e.g., 6-311G**) are recommended for modeling noncovalent interactions and electronic properties. These approaches reconcile experimental PE data with theoretical orbital energies .
Advanced Research Questions
Q. How do discrepancies arise between computational and experimental data on its electronic properties, and how can they be resolved?
Discrepancies often stem from inadequate treatment of dispersion forces or basis set limitations in DFT. For example, early DFT models without dispersion corrections underestimated interlayer interactions in similar annulenes. Revised DFT-D methods, which incorporate atom-pairwise dispersion coefficients and fractional coordination numbers, improve agreement with experimental PE spectra by 15–40% . Hybrid functionals (e.g., B3LYP-D3) and larger basis sets (e.g., aug-cc-pVTZ) further enhance accuracy .
Q. What is the role of this compound in radical anion chemistry?
The compound forms stable radical anions due to its extended π-system, which delocalizes the unpaired electron. Studies on related annulenes suggest that radical anions participate in electron-transfer reactions, with reactivity modulated by substituents like methoxy groups (e.g., 2-methoxy derivatives). Electrochemical reduction or alkali metal reduction in tetrahydrofuran (THF) are common synthetic routes for generating these species .
Q. How can copper catalysis be applied to functionalize similar annulene systems?
While direct data on bicyclo[5.3.1]undeca-pentaene are limited, copper-catalyzed vinylogous aerobic oxidation has been demonstrated for unsaturated bicyclic compounds. Zhang et al. (2018) reported that Cu(I)/TEMPO systems enable selective C–H activation in annulenes, producing ketones or epoxides. Reaction optimization involves tuning ligand electronics (e.g., bipyridine vs. phenanthroline) and oxygen partial pressure .
Q. What strategies are effective for analyzing trace amounts of this compound in environmental or synthetic mixtures?
Gas chromatography-mass spectrometry (GC-MS) with nonpolar capillary columns (e.g., DB-5MS) separates bicyclo[5.3.1]undeca-pentaene from co-eluting hydrocarbons. Detection limits below 1 µg/L are achievable using electron ionization (EI) at 70 eV and selected ion monitoring (SIM) for characteristic fragments (e.g., m/z 128 for C10H8 analogs) .
Data Contradiction Analysis
Q. Why do some studies report conflicting stability data for bicyclo[5.3.1]undeca-pentaene derivatives?
Stability variations arise from differences in substitution patterns and experimental conditions. For example, methoxy-substituted analogs (e.g., 2-methoxybicyclo[4.4.1]undeca-pentaene) show enhanced thermal stability due to electron-donating effects, whereas alkyl-substituted derivatives may dimerize under light. Contradictions in computational stability rankings (e.g., DFT vs. MP2) often reflect inadequate treatment of dispersion forces in early models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
